molecular formula C22H28N2OS B116276 Piperazine, 1-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)-4-phenyl- CAS No. 153804-53-6

Piperazine, 1-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)-4-phenyl-

Cat. No. B116276
M. Wt: 368.5 g/mol
InChI Key: CHNULUFNAXCTTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperazine, 1-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)-4-phenyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism Of Action

The exact mechanism of action of Piperazine, 1-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)-4-phenyl- is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of certain neurotransmitters, including GABA, serotonin, and dopamine. It has also been shown to interact with various ion channels, including voltage-gated sodium channels and NMDA receptors.

Biochemical And Physiological Effects

Piperazine, 1-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)-4-phenyl- has been found to produce various biochemical and physiological effects in animal models. It has been shown to increase the levels of GABA and serotonin in the brain, which are known to have anxiolytic and antidepressant effects. It has also been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, which are involved in the pathogenesis of various inflammatory disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Piperazine, 1-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)-4-phenyl- in lab experiments is its potent and specific pharmacological effects. It has been shown to produce consistent results in animal models, making it a valuable tool for studying various physiological and pathological processes. However, its high cost and limited availability can be a significant limitation for some researchers.

Future Directions

There are several potential future directions for research on Piperazine, 1-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)-4-phenyl-. One possible direction is to explore its potential applications in the treatment of various neurological disorders, such as epilepsy, anxiety, and depression. Another direction is to investigate its effects on other neurotransmitter systems, such as glutamate and acetylcholine. Moreover, further research is needed to elucidate the exact mechanism of action of Piperazine, 1-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)-4-phenyl- and to develop more efficient and cost-effective synthesis methods.

Synthesis Methods

The synthesis of Piperazine, 1-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)-4-phenyl- involves the reaction of 3-(3,4-dihydro-2H-1-benzothiopyran-8-yloxy)propanol with phenylpiperazine in the presence of a base. This reaction leads to the formation of the desired product, which can be purified using various techniques, including column chromatography, recrystallization, and distillation.

Scientific Research Applications

Piperazine, 1-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)-4-phenyl- has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit potent anticonvulsant, antidepressant, and anxiolytic activities in animal models. Moreover, it has been found to possess significant analgesic and anti-inflammatory effects, making it a promising candidate for the development of new painkillers.

properties

CAS RN

153804-53-6

Product Name

Piperazine, 1-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)-4-phenyl-

Molecular Formula

C22H28N2OS

Molecular Weight

368.5 g/mol

IUPAC Name

1-[3-(3,4-dihydro-2H-thiochromen-8-yloxy)propyl]-4-phenylpiperazine

InChI

InChI=1S/C22H28N2OS/c1-2-9-20(10-3-1)24-15-13-23(14-16-24)12-6-17-25-21-11-4-7-19-8-5-18-26-22(19)21/h1-4,7,9-11H,5-6,8,12-18H2

InChI Key

CHNULUFNAXCTTN-UHFFFAOYSA-N

SMILES

C1CC2=C(C(=CC=C2)OCCCN3CCN(CC3)C4=CC=CC=C4)SC1

Canonical SMILES

C1CC2=C(C(=CC=C2)OCCCN3CCN(CC3)C4=CC=CC=C4)SC1

Other CAS RN

153804-53-6

synonyms

1-phenyl-4-(3-thiochroman-8-yloxypropyl)piperazine

Origin of Product

United States

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